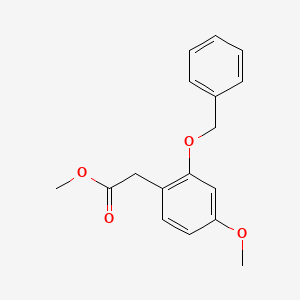
Methyl (2-benzyloxy-4-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-benzyloxy-4-methoxyphenyl)acetate is an organic compound with the molecular formula C16H16O3. It is a derivative of phenylacetate, characterized by the presence of benzyloxy and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-benzyloxy-4-methoxyphenyl)acetate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2-benzyloxy-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2-benzyloxy-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted aromatic compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl (2-benzyloxy-4-methoxyphenyl)acetate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of Methyl (2-benzyloxy-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-methoxyphenylacetate: Similar structure but lacks the benzyloxy group.
Methyl 2-(4-benzyloxyphenyl)acetate: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness: Methyl (2-benzyloxy-4-methoxyphenyl)acetate is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
209404-16-0 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
methyl 2-(4-methoxy-2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C17H18O4/c1-19-15-9-8-14(10-17(18)20-2)16(11-15)21-12-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3 |
InChI-Schlüssel |
PJZVYCWIQPSWOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CC(=O)OC)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)

![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)

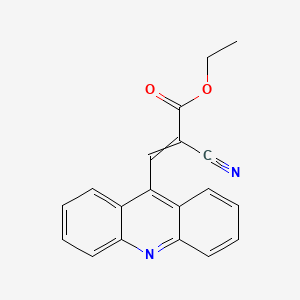
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
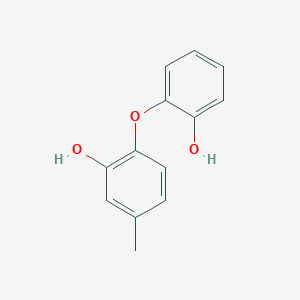
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
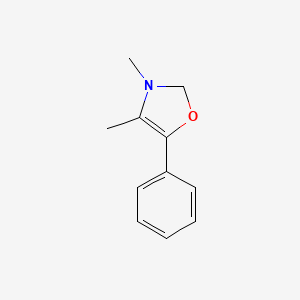

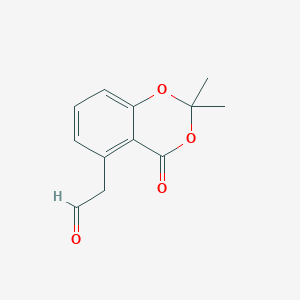
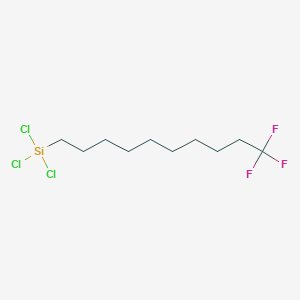
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![2-methoxy-N-[(3S)-nonan-3-yl]aniline](/img/structure/B14257468.png)
